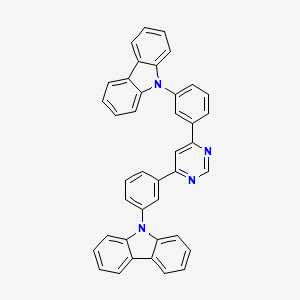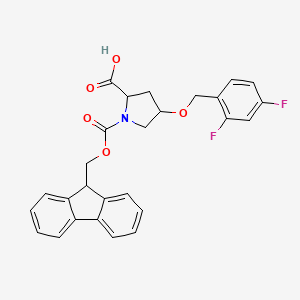
(4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-1-Fmoc-4-(2,4-difluorobenciloxi)-L-prolina es un compuesto sintético que pertenece a la clase de derivados de prolina fluorados. Este compuesto se caracteriza por la presencia de un grupo protector fluorenilmetilcarbonil (Fmoc) y un sustituyente 2,4-difluorobenciloxi en el anillo de prolina. El grupo Fmoc se utiliza comúnmente en la síntesis de péptidos para proteger el grupo amino, mientras que el grupo difluorobenciloxi introduce átomos de flúor, que pueden mejorar la estabilidad y la actividad biológica del compuesto.
Métodos De Preparación
La síntesis de (4R)-1-Fmoc-4-(2,4-difluorobenciloxi)-L-prolina normalmente implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Protección del grupo amino de prolina: El grupo amino de L-prolina se protege utilizando el grupo Fmoc. Esto se logra haciendo reaccionar L-prolina con cloruro de Fmoc en presencia de una base como el carbonato de sodio.
Introducción del grupo 2,4-difluorobenciloxi: La prolina protegida se hace reaccionar entonces con bromuro de 2,4-difluorobencilo en presencia de una base como el carbonato de potasio para introducir el grupo 2,4-difluorobenciloxi.
Purificación: El producto final se purifica utilizando técnicas como la cromatografía en columna para obtener (4R)-1-Fmoc-4-(2,4-difluorobenciloxi)-L-prolina con una alta pureza.
Los métodos de producción industrial para este compuesto pueden implicar la optimización de las condiciones de reacción, como la temperatura, el disolvente y el tiempo de reacción, para maximizar el rendimiento y minimizar las impurezas .
Análisis De Reacciones Químicas
(4R)-1-Fmoc-4-(2,4-difluorobenciloxi)-L-prolina puede someterse a varias reacciones químicas, incluyendo:
Desprotección: El grupo Fmoc puede eliminarse utilizando una base como la piperidina, revelando el grupo amino libre de la prolina.
Reacciones de sustitución: El grupo 2,4-difluorobenciloxi puede participar en reacciones de sustitución nucleófila, donde los átomos de flúor pueden ser reemplazados por otros nucleófilos.
Oxidación y reducción: El compuesto puede someterse a reacciones de oxidación y reducción, dependiendo de los reactivos y las condiciones utilizadas.
Los reactivos comunes utilizados en estas reacciones incluyen bases como la piperidina para la desprotección, nucleófilos para la sustitución, y agentes oxidantes o reductores para las reacciones redox. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
(4R)-1-Fmoc-4-(2,4-difluorobenciloxi)-L-prolina tiene varias aplicaciones de investigación científica:
Síntesis de péptidos: El grupo Fmoc se utiliza ampliamente en la síntesis de péptidos en fase sólida para proteger el grupo amino, lo que permite la adición secuencial de aminoácidos para formar péptidos.
Química medicinal: La introducción de átomos de flúor puede mejorar la estabilidad metabólica y la biodisponibilidad de los compuestos farmacéuticos. Este compuesto puede utilizarse como bloque de construcción en la síntesis de péptidos fluorados y peptidomiméticos.
Estudios biológicos: El compuesto puede utilizarse para estudiar los efectos de la sustitución de flúor en la actividad biológica de los péptidos y proteínas que contienen prolina.
Aplicaciones industriales: El compuesto puede utilizarse en el desarrollo de nuevos materiales y catalizadores que se benefician de las propiedades únicas de los compuestos fluorados
Mecanismo De Acción
El mecanismo de acción de (4R)-1-Fmoc-4-(2,4-difluorobenciloxi)-L-prolina depende de su aplicación específica. En la síntesis de péptidos, el grupo Fmoc protege el grupo amino, evitando reacciones secundarias no deseadas. El grupo 2,4-difluorobenciloxi puede influir en la reactividad y la estabilidad del compuesto introduciendo átomos de flúor atractores de electrones, lo que puede afectar las interacciones del compuesto con los objetivos y las vías biológicas .
Comparación Con Compuestos Similares
(4R)-1-Fmoc-4-(2,4-difluorobenciloxi)-L-prolina puede compararse con otros compuestos similares, como:
(4R)-1-Fmoc-4-hidroxi-L-prolina: Este compuesto carece del grupo 2,4-difluorobenciloxi, lo que lo hace menos estable y potencialmente menos bioactivo.
(4R)-1-Fmoc-4-(2,4-diclorobenciloxi)-L-prolina: Este compuesto tiene átomos de cloro en lugar de flúor, lo que puede afectar su reactividad y sus propiedades biológicas.
(4R)-1-Fmoc-4-(2,4-difluorofenil)-L-prolina: Este compuesto tiene un grupo difluorofenil en lugar de un grupo difluorobenciloxi, lo que puede influir en su comportamiento químico y biológico
Comparando estos compuestos, los investigadores pueden destacar las propiedades únicas de (4R)-1-Fmoc-4-(2,4-difluorobenciloxi)-L-prolina, como su mayor estabilidad y su potencial uso en diversas aplicaciones.
Propiedades
Fórmula molecular |
C27H23F2NO5 |
|---|---|
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
4-[(2,4-difluorophenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H23F2NO5/c28-17-10-9-16(24(29)11-17)14-34-18-12-25(26(31)32)30(13-18)27(33)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-11,18,23,25H,12-15H2,(H,31,32) |
Clave InChI |
YOLNFSPPVRCLEH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=C(C=C(C=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


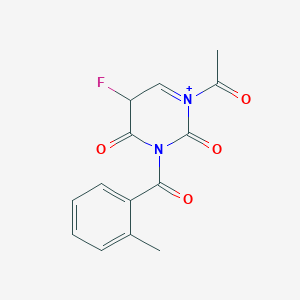
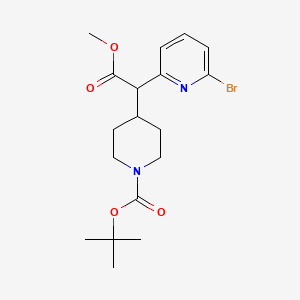
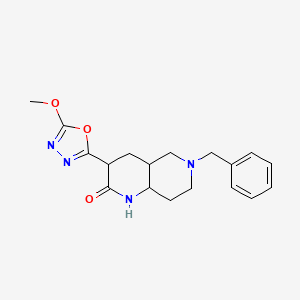
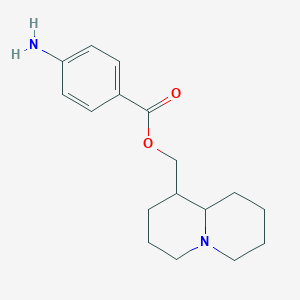
![tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12299108.png)
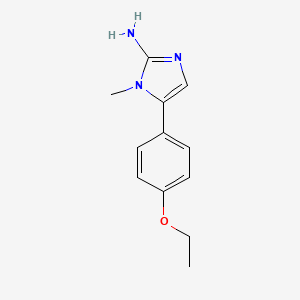

![(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12299123.png)
![4-Fluoro-5-[2-(3-methylmorpholin-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]pyridin-2-amine](/img/structure/B12299124.png)
![9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12299129.png)
![2,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12299130.png)

![(9R,11S,14S,16R,17R)-6,6,9-trifluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12299137.png)
